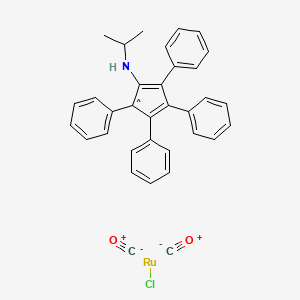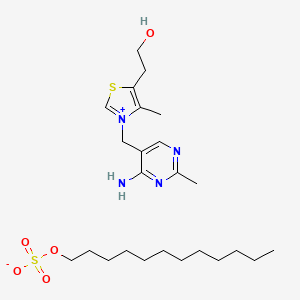
Thiamine lauryl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiamine lauryl sulphate, also known as thiamine dilauryl sulfate, is a derivative of thiamine (vitamin B1). It is a compound where thiamine is esterified with lauryl sulfate. This compound is known for its surfactant properties and is used in various applications, including the food industry and biomedical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of thiamine lauryl sulphate involves the reaction of thiamine or its salt with lauryl sulfuric acid or lauryl sulfate. The reaction typically occurs under controlled temperature conditions (35-55°C) and requires stirring for 0.2 to 10 hours . The reaction mixture is then subjected to partial crystallization under agitation, followed by drying to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation method involves similar steps but on a larger scale. The reaction mixture is often treated in a vacuum drier and then dried using a fluidized bed granulation drier to obtain uniform granular particles of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Thiamine lauryl sulphate can undergo various chemical reactions, including oxidation, reduction, and substitution. The stability of thiamine derivatives is influenced by factors such as pH, temperature, and the presence of other chemicals .
Common Reagents and Conditions:
Oxidation: Thiamine derivatives can be oxidized in the presence of oxidizing agents.
Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents.
Substitution: Substitution reactions may involve the replacement of functional groups in the thiamine molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of thiamine disulfide .
Aplicaciones Científicas De Investigación
Thiamine lauryl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies related to microbial safety and as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and gene therapy.
Industry: Utilized in the food industry to enhance microbial safety and as a fortifying agent.
Mecanismo De Acción
The mechanism of action of thiamine lauryl sulphate involves its surfactant properties, which allow it to interact with biological membranes and proteins. It can disrupt microbial cell membranes, leading to antimicrobial effects . Additionally, thiamine derivatives play a role in metabolic pathways, including the citric acid cycle and the pentose phosphate pathway .
Comparación Con Compuestos Similares
Sodium Lauryl Sulphate: Another surfactant with similar properties but different applications.
Thiamine Mononitrate: A thiamine derivative used as a dietary supplement.
Thiamine Chloride Hydrochloride: Another form of thiamine used in various applications.
Uniqueness: Thiamine lauryl sulphate stands out due to its dual functionality as both a thiamine derivative and a surfactant. This unique combination allows it to be used in diverse applications, from enhancing microbial safety in food products to potential therapeutic uses in medicine .
Propiedades
Fórmula molecular |
C24H42N4O5S2 |
|---|---|
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dodecyl sulfate |
InChI |
InChI=1S/C12H17N4OS.C12H26O4S/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2-12H2,1H3,(H,13,14,15)/q+1;/p-1 |
Clave InChI |
MTXXFVINBMMRFR-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCOS(=O)(=O)[O-].CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(7S,9S)-9-amino-7-[(4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13819997.png)
![2-[(2-Fluorobenzyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B13819998.png)


![2-[(4-chlorophenyl)amino]-2-oxoethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B13820007.png)

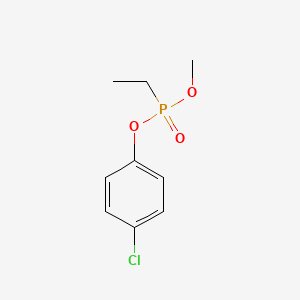

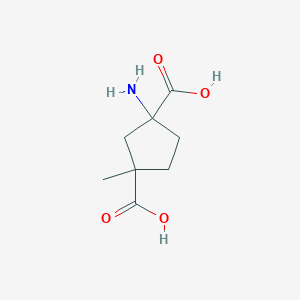


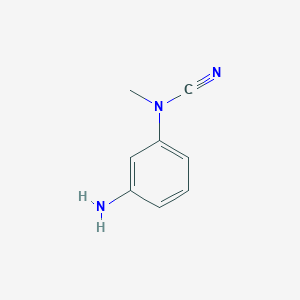
![1-({4-[Methyl(methylsulfonyl)amino]phenyl}carbonyl)piperidine-4-carboxamide](/img/structure/B13820051.png)
